6-[(5-Chloro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Description
6-[(5-Chloro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid (CAS synonyms: starbld0022308, MFCD00737544) is a cyclohexene-based carboxylic acid derivative featuring a carbamoyl group substituted with a 5-chloro-2-methylphenyl moiety. Its molecular formula is C₁₅H₁₅ClNO₃, and its structure includes a cyclohexene ring with a carboxylic acid group at position 1 and a carbamoyl linkage at position 6 (Figure 1). The chloro and methyl groups on the phenyl ring influence its electronic and steric properties, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors requiring aromatic interactions .
Properties
IUPAC Name |
6-[(5-chloro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3/c1-9-6-7-10(16)8-13(9)17-14(18)11-4-2-3-5-12(11)15(19)20/h2-3,6-8,11-12H,4-5H2,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIMHZQWVURPHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2CC=CCC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(5-Chloro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid typically involves the reaction of 5-chloro-2-methylphenyl isocyanate with cyclohex-3-ene-1-carboxylic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the formation of the carbamoyl linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-[(5-Chloro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohex-3-ene-1,1-dicarboxylic acid, while reduction could produce 6-[(5-chloro-2-methylphenyl)amino]cyclohex-3-ene-1-carboxylic acid.
Scientific Research Applications
6-[(5-Chloro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-[(5-Chloro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could interact with cyclooxygenase enzymes to exert anti-inflammatory effects or bind to bacterial cell walls to exhibit antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Molecular Properties
The compound’s structural analogues differ primarily in the substituents on the phenyl carbamoyl group or the cyclohexene backbone. Key analogues and their properties are summarized below:
Table 1: Structural and Molecular Comparison
Estrogen Receptor Alpha (ERα) Inhibition
In-silico docking studies reveal that cyclohexene-carboxylic acid derivatives with aromatic substituents exhibit strong binding to ERα. For example:
- The target compound (hypothetical docking score: −28.5 ) shows moderate affinity compared to (1R,6S)-6-[[2-[4-(4-methylphenyl)piperazine-1-carbonyl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid (ZINC00627464), which has a docking score of −30.31 due to its extended piperazine moiety .
- Analogues with aliphatic carbamoyl groups (e.g., butylcarbamoyl) demonstrate weaker binding (<−20.0), emphasizing the importance of aromatic interactions .
Solubility and Pharmacokinetics
Medicinal Chemistry
Material Science
- Polymeric derivatives (e.g., poly-6-((4-acetylphenyl)carbamoyl)cyclohex-3-ene-1-carboxylic acid) exhibit corrosion inhibition efficiencies up to 99% in acidic environments, outperforming non-aromatic analogues .
Biological Activity
6-[(5-Chloro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a complex organic compound with potential biological activities. This article explores its structural characteristics, synthesis, and biological effects, particularly focusing on its anti-inflammatory and anticancer properties.
Structural Characteristics
The molecular formula of this compound is C15H16ClN O3, with a molecular weight of approximately 293.75 g/mol. The compound features a cyclohexene ring substituted with a chloro group and a carbamoyl moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H16ClN O3 |
| Molecular Weight | 293.75 g/mol |
| InChI Key | XMIMHZQWVURPHM-UHFFFAOYSA-N |
| LogP | 2.3435 |
| Polar Surface Area | 51.232 Ų |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from cyclohex-3-ene-1-carboxylic acid. Common methods include the use of chloro-substituted anilines in conjunction with carbamoylation reactions under controlled conditions to yield the desired product.
Anti-inflammatory Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory activity. For instance, derivatives have shown inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.
In vitro assays have reported IC50 values for COX-2 inhibition at approximately , comparable to standard anti-inflammatory drugs such as celecoxib . These findings suggest that the compound may serve as a potential candidate for further development in anti-inflammatory therapies.
Anticancer Activity
The compound's anticancer properties have also been investigated. Preliminary studies indicate that it may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For example, compounds structurally related to it have demonstrated high binding affinity to MDM2, a protein that regulates tumor suppressor p53, leading to apoptosis in cancer cells .
A study reported that analogs of this compound inhibited cell growth in various cancer cell lines with IC50 values ranging from to . The presence of the chloro group is believed to enhance the compound's potency against cancer cells by facilitating interactions with critical molecular targets.
Case Studies and Research Findings
Several case studies highlight the biological activity of related compounds:
-
Study on Anti-inflammatory Effects :
- Objective : To evaluate the anti-inflammatory potential of derivatives.
- Method : Carrageenan-induced paw edema model in rats.
- Results : Significant reduction in edema was observed, supporting the anti-inflammatory claims.
-
Anticancer Efficacy Assessment :
- Objective : To assess the anticancer activity against SJSA-1 cancer cell line.
- Method : Cell viability assays post-treatment with varying concentrations of the compound.
- Results : The compound exhibited potent growth inhibition with an IC50 value significantly lower than that of standard chemotherapeutics.
Q & A
Basic Research Questions
Q. What synthetic methodologies are established for preparing 6-[(5-Chloro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling cyclohex-3-ene-1-carboxylic acid derivatives with substituted phenylcarbamoyl groups. Electropolymerization techniques, as demonstrated for structurally similar compounds (e.g., ACC), can be adapted using a DC power source, stainless steel electrodes, and acidic ethanol solutions under controlled voltage (1.7 V for 45 minutes) . Optimization may include adjusting monomer concentration, solvent polarity, and electrochemical parameters to enhance yield and polymer film stability.
Q. Which analytical techniques are recommended for characterizing the compound’s purity and structural conformation?
- Methodological Answer :
- FTIR Spectroscopy : Identify carbamoyl (C=O, N-H) and carboxylic acid (O-H) functional groups.
- HPLC : Assess purity using reverse-phase columns with UV detection (λ ≈ 254 nm) and acetonitrile/water mobile phases.
- NMR (¹H/¹³C) : Confirm regiochemistry of the cyclohexene ring and substitution patterns on the phenyl group .
- Mass Spectrometry (ESI/HRMS) : Validate molecular weight and fragmentation patterns.
Q. What are the key considerations for designing corrosion-resistant coatings using this compound?
- Methodological Answer : Electropolymerized films of similar carbamoyl-cyclohexene derivatives (e.g., PACC) show enhanced corrosion resistance on low-carbon steel (LCS) substrates. Key parameters include:
- Substrate Preparation : Polishing with SiC emery paper (180–2500 grit) and degreasing with acetone .
- Coating Formulation : Adding metal oxides (e.g., TiO₂, MnO₂) to improve film adhesion and barrier properties.
- Electrochemical Testing : Use Tafel polarization and electrochemical impedance spectroscopy (EIS) in 3.5% NaCl to evaluate protection efficiency (>90% achievable) .
Advanced Research Questions
Q. How can crystallographic data contradictions be resolved using SHELX software for this compound?
- Methodological Answer : SHELXL refinement requires careful handling of disordered cyclohexene rings or substituents. Strategies include:
- Twinned Data : Use TWIN/BASF commands for non-merohedral twinning.
- Disorder Modeling : Apply PART/SUMP restraints and isotropic thermal parameters for flexible groups.
- Validation Tools : Leverage CCDC checkCIF reports to identify geometry outliers (e.g., bond angles >5° from ideal values) .
- Pitfalls : Overfitting with too many restraints or ignoring hydrogen bonding networks in the carbamoyl moiety.
Q. What mechanistic insights into enzyme inhibition can be derived from this compound’s interaction with human ornithine aminotransferase (hOAT)?
- Methodological Answer : Structural analogs (e.g., cyclopentane/cyclohexene carboxylic acids) inactivate hOAT via covalent adduct formation with catalytic residues (Lys292, Thr322). Key approaches:
- Crystallography/Molecular Dynamics : Soak crystals with the compound to capture intermediate states (e.g., PLP-Schiff base adducts) .
- Mass Spectrometry (HDX/MS) : Map conformational changes during inactivation.
- Fluoride Release Assays : Quantify turnover if difluoromethylene groups are hydrolyzed .
Q. How do solvent effects and computational models predict the compound’s reactivity in nucleophilic environments?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states for carbamoyl hydrolysis or cyclohexene ring-opening. Solvent models (e.g., PCM for ethanol/water) improve accuracy.
- MD Simulations (GROMACS) : Assess stability in polar vs. nonpolar solvents; correlate with experimental kinetic data .
- Validation : Compare predicted pKa (carboxylic acid ~4.5) with potentiometric titrations.
Data Contradiction Analysis
Q. How should researchers address conflicting spectroscopic data between synthetic batches?
- Methodological Answer :
- Reproducibility Checks : Standardize reaction conditions (temperature, stoichiometry) and purification steps (column chromatography gradients).
- Isotopic Labeling : Use ¹³C-labeled precursors to trace unexpected byproducts.
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., 1,2- vs. 1,3-substitution on cyclohexene) .
Q. What strategies reconcile discrepancies in biological activity assays (e.g., IC₅₀ variability)?
- Methodological Answer :
- Assay Standardization : Use positive controls (e.g., known hOAT inhibitors) and normalize to cell viability (MTT assays).
- Metabolite Profiling (LC-MS/MS) : Identify off-target interactions or prodrug activation pathways.
- Structural Analog Testing : Compare activity of methyl/chloro-substituted derivatives to isolate SAR trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
